Superior In Silico Binding Affinity for BMP Receptors Compared to Betulinic Acid
In a 2023 molecular docking study, Bakkenolide IIIa demonstrated a superior binding energy to BMP receptors compared to the established agonist Betulinic acid, indicating a potentially higher affinity for these bone metabolism targets. This in silico differentiation supports the selection of Bakkenolide IIIa for investigations into BMP-related pathways .
| Evidence Dimension | Binding Energy to BMPRIA / BMPRII |
|---|---|
| Target Compound Data | BMPRIA: -7.82 Kcal/mol; BMPRII: -9.9 Kcal/mol |
| Comparator Or Baseline | Betulinic acid (agonist): Higher (less negative) binding energy score |
| Quantified Difference | Bakkenolide IIIa exhibited a 'more better score' than Betulinic acid, per the study. |
| Conditions | In silico molecular docking simulation against BMP receptors (BMPRIA and BMPRII) |
Why This Matters
For researchers studying bone metabolism or regenerative medicine, this computationally-derived superior binding affinity provides a rational basis for selecting Bakkenolide IIIa over a known agonist like Betulinic acid to potentially achieve more potent modulation of BMP signaling.
- [1] Belal A, Ibrahim MH, Mahdi WA, Alshehri S, Ebrahim HA, Ghoneim MM, et al. Phytoconstituents of Butterbur (P. japonicus), their metabolic pathway and ability to modulate bone morphogenic protein (BMP) signaling. J Plant Interact. 2023;18(1):2181415. View Source
